(6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one
Overview
Description
The compound (6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one is a synthetic organic molecule characterized by its unique structure, which includes multiple dimethylamino groups and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Dimethylamino Groups:
Formation of the Ethenylidene Groups: The final steps include the formation of the ethenylidene groups through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ethenylidene groups, converting them into corresponding alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Alkanes derived from the reduction of ethenylidene groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its dimethylamino groups can form hydrogen bonds with proteins and nucleic acids, making it a useful probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into a drug candidate for various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The dimethylamino groups play a crucial role in these interactions, allowing the compound to bind to specific sites on proteins and nucleic acids. This binding can modulate the activity of these macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares the cyclohexene ring structure but differs in its functional groups and applications.
Uniqueness
The uniqueness of (6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one lies in its combination of dimethylamino groups and ethenylidene groups, which provide a versatile platform for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
(6Z)-3-[(E)-2-(dimethylamino)ethenyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)10-5-6-14-8-7-13(12-15(14)18)9-11-17(3)4/h5-6,9-12H,7-8H2,1-4H3/b10-5+,11-9+,14-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAYAAXLGQZYIM-GRYQQDKKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=C1CCC(=CC1=O)C=CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C\1/CCC(=CC1=O)/C=C/N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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